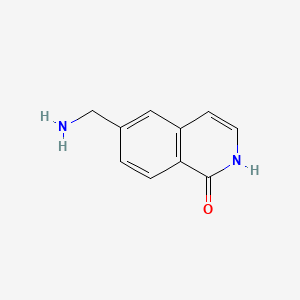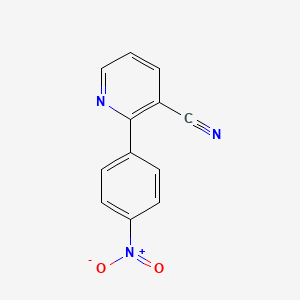
6-(aMinoMethyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of an aminomethyl group attached to the sixth position of the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(aminomethyl)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates, which provides isoquinolin-1(2H)-ones via selective cleavage of a carbon-carbon bond . Another method includes the electro-oxidative intramolecular C–H amination, which is a metal-free and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The electrochemical protocol is particularly advantageous for industrial applications due to its metal- and external oxidant-free conditions, which reduce costs and environmental impact .
化学反応の分析
Types of Reactions: 6-(Aminomethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of isoquinolinone.
Reduction: Amines and reduced isoquinolinone derivatives.
Substitution: Substituted isoquinolinone derivatives.
科学的研究の応用
6-(Aminomethyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(aminomethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to the modulation of various cellular processes, including signal transduction and cell proliferation.
類似化合物との比較
6-Aminoisoquinoline: Similar in structure but lacks the aminomethyl group.
Isoquinolin-1(2H)-one: The parent compound without the aminomethyl substitution.
6-Methylisoquinolin-1(2H)-one: Contains a methyl group instead of an aminomethyl group.
Uniqueness: 6-(Aminomethyl)isoquinolin-1(2H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets and enables diverse chemical transformations.
特性
IUPAC Name |
6-(aminomethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-5H,6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBSLSNMHQUKPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)




![5-Methoxythiazolo[4,5-b]pyridine-2-thiol](/img/structure/B597413.png)





